Scutebata F

Vue d'ensemble

Description

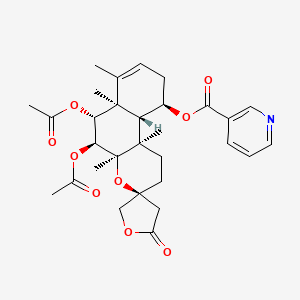

Scutebata F is a compound derived from the herbs of Scutellaria barbata D.Don . It is a type of Diterpenoids and has a molecular formula of C30H37NO9 . The compound is a powder and can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Molecular Structure Analysis

This compound has a molecular weight of 555.6 g/mol . The molecule contains a total of 81 bonds, including 44 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, and 4 six-membered rings .Physical and Chemical Properties Analysis

This compound is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 555.6 g/mol and a molecular formula of C30H37NO9 .Applications De Recherche Scientifique

Cytotoxic Activities Against Cancer Cell Lines : Compounds isolated from Scutellaria barbata, including scutebata A, B, C, and P, have demonstrated cytotoxic activities against various human cancer cell lines, such as colon cancer, breast cancer, and liver cancer. These compounds are found to inhibit cancer cell growth and induce apoptosis in cancer cells (Wang et al., 2018).

Inhibitory Effects on Colon Cancer : A chemically standardized extract from Scutellaria barbata has shown inhibitory effects on human colon cancer cell lines, suggesting potential applications in colon cancer treatment (Goh et al., 2005).

Anticancer Activity and Mechanism of Action : Studies have revealed that extracts of Scutellaria barbata possess significant anticancer activities, influencing cell cycle control and inducing cell apoptosis. This includes effects on lung cancer, digestive system cancers, and breast cancer (Yin et al., 2004).

Antimicrobial and Wound Healing Applications : Beyond its anticancer properties, Scutellaria barbata has been used in the synthesis of silver nanoparticles, which have shown antimicrobial properties and potential for wound healing applications (Veeraraghavan et al., 2021).

Antioxidant Activity : Polysaccharides extracted from Scutellaria barbata have demonstrated antioxidant activities, providing a scientific basis for its use in traditional medicine as an antioxidant (Ye & Huang, 2012).

Mécanisme D'action

Target of Action

Scutebata F, a neo-clerodane diterpenoid, is derived from the Scutellaria barbata plant Similar compounds from scutellaria barbata, such as scutebarbatine a, have been shown to target pro-survival proteins, specifically the inhibitors of apoptosis (iaps), and iap regulating proteins . These proteins play a crucial role in preventing cell death, particularly in cancer cells .

Mode of Action

Scutebarbatine a, a related compound, has been found to induce dose-dependent apoptosis, specifically in cancer cells . It achieves this by down-regulating pro-survival proteins, effectively “releasing the molecular brakes” on apoptosis in cancer cells

Biochemical Pathways

In particular, it may influence the pathways involving the Inhibitors of Apoptosis (IAPs) and IAP regulating proteins .

Result of Action

Based on the effects of similar compounds, it’s plausible that this compound may induce apoptosis in cancer cells . This could potentially lead to a reduction in tumor size and improved outcomes for cancer patients.

Analyse Biochimique

Biochemical Properties

Scutebata F plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of certain pro-survival proteins, such as the Inhibitors of Apoptosis (IAPs). This inhibition leads to the activation of apoptotic pathways, particularly in cancer cells . Additionally, this compound interacts with proteins involved in cell cycle regulation, further contributing to its anticancer properties.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by down-regulating IAPs and other pro-survival proteins . This compound also affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic markers, leading to altered cellular metabolism and reduced tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their function and triggering downstream effects. For instance, this compound binds to IAPs, preventing them from inhibiting caspases, which are essential for apoptosis . This binding interaction leads to the activation of caspases and subsequent cell death. Additionally, this compound can modulate the activity of transcription factors, resulting in changes in gene expression that promote apoptosis and inhibit cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light and heat . In vitro studies have shown that this compound maintains its apoptotic activity over several days, with a gradual decrease in potency over time. Long-term studies in vivo have indicated that this compound can have sustained effects on tumor growth, although its efficacy may diminish with extended treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively induce apoptosis in cancer cells without significant toxicity to normal cells . At higher doses, some toxic effects have been observed, including liver and kidney damage. These findings suggest a threshold effect, where the therapeutic window of this compound must be carefully determined to maximize its anticancer benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis. These interactions can lead to changes in cellular metabolism, contributing to the overall anticancer effects of this compound .

Propriétés

IUPAC Name |

[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO9/c1-17-9-10-21(39-26(35)20-8-7-13-31-15-20)23-27(4)11-12-30(14-22(34)36-16-30)40-29(27,6)25(38-19(3)33)24(28(17,23)5)37-18(2)32/h7-9,13,15,21,23-25H,10-12,14,16H2,1-6H3/t21-,23-,24+,25+,27-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJGRPGPCIYGRC-LZUUMNQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316848 | |

| Record name | Scutebarbatine F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207181-62-1 | |

| Record name | Scutebarbatine F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207181-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutebarbatine F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.